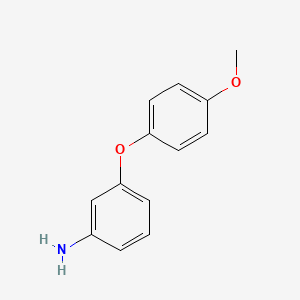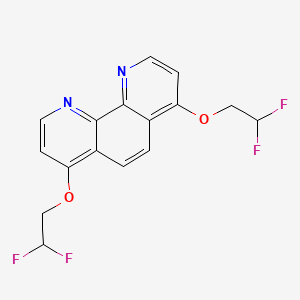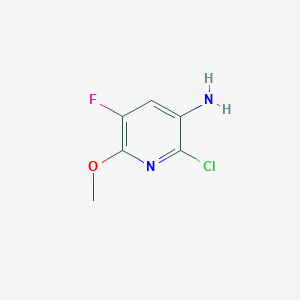
3-(4-Methoxyphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenoxy)aniline is an organic compound with the molecular formula C13H13NO2. It is a derivative of aniline, where the aniline core is substituted with a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)aniline typically involves the reduction of 1-methoxy-4-(4-nitrophenoxy)benzene. This reduction can be carried out using platinum on carbon (Pt/C) as a catalyst under a hydrogen atmosphere. The reaction mixture is usually shaken under a hydrogen atmosphere at 50 psi for 18 hours. The resulting product is then filtered and concentrated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to the laboratory methods. The use of efficient catalysts and optimized reaction conditions are crucial for industrial synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aniline group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pt/C is commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various aniline derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenoxy)aniline involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenoxy)aniline: Similar in structure but with different substitution patterns.
4-(3-Methoxyphenoxy)aniline: Another isomer with the methoxy group in a different position.
4-(4-Chlorophenoxy)aniline: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
105903-05-7 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-(4-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H13NO2/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9H,14H2,1H3 |
Clave InChI |
YWHQDIKEXSFCGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)


![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)


